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Metabolic Pathways and Pharmacokinetics

The following diagram illustrates the primary metabolic pathways and elimination routes of sotagliflozin.
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Sotagliflozin is rapidly absorbed after oral administration, reaching peak plasma concentrations (T_max)

between 1.25 and 4 hours [1] [2]. Its oral bioavailability is estimated at 71% [1].

Key Metabolic Pathways

¢ Primary Metabolism: Sotagliflozin is predominantly metabolized by UGT1A9 to form its major,
inactive 3-O-glucuronide metabolite (M19) [1] [3] [4]. This metabolite accounts for over 94% of the

circulating drug-related material in plasma [1] [4].

¢ Minor Metabolism: A smaller fraction of sotagliflozin undergoes oxidation via the CYP3A4 enzyme
[1]1 (3] [3].

¢ Metabolite Activity: The primary M19 metabolite is considered effectively inactive, demonstrating
>275-fold less activity at SGLT1 and SGLT2 compared to the parent drug [1].
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Elimination

Sotagliflozin is primarily eliminated renally, with 57% of an administered dose recovered in urine and 37 %
in feces [1]. The mean terminal half-life of sotagliflozin ranges from 21 to 35 hours, which supports once-

daily dosing [1] [2].

Summary of Quantitative Pharmacokinetic Data

The table below summarizes key pharmacokinetic parameters for sotagliflozin and its major metabolite from

a Phase I study in healthy subjects [2].

) . . . Metabolite Metabolite

Sotagliflozin Sotagliflozin
Parameter LX4211-GLU LX4211-GLU

(200 mg) (400 mg)

(M19) (200 mg) (M19) (400 mg)

C_max (ng/mL) 568.0 1140.0 1970.0 3920.0
AUC_tau 6050.0 12100.0 24600.0 49200.0
(ng-h/mL)
T_max (h) 1.0 1.0 2.0 2.0
t % (h) 21-35 21-35 19 - 26 19 - 26
Accumulation 1.57 (C_max) / 1.57 (C_max) / Similar to parent Similar to parent
Ratio (R_ac) 1.84 (AUC) 1.84 (AUC)

Note: The study demonstrated that sotagliflozin exhibits dose-proportional systemic exposure and a
moderate degree of accumulation upon multiple dosing [2]. The metabolite L.X4211-GLU (M19) showed

similar pharmacokinetic features [2].

Experimental Protocols for Key Assays
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For researchers seeking to investigate sotagliflozin's metabolism, the following methodologies from clinical

studies can serve as a reference.

In Vitro Metabolism and Transporter Studies

While specific in vitro experimental details are not fully elaborated in the search results, the following key

findings are reported and can guide assay design:

¢ Metabolite Identification: The major metabolite (M19) was identified as a 3-O-glucuronide conjugate
using radiolabeled sotagliflozin, with metabolite profiles analyzed in plasma and excreta [1].

e Enzyme Phenotyping: The specific enzymes involved were identified using in vitro systems.
Sotagliflozin is a substrate of UGT1A9, and to a lesser extent, UGT1A1, UGT2B7, and CYP3A4 [1]
[4].

e Transporter Interaction: In vitro studies show sotagliflozin is a substrate of OAT3, OATP1B1, and
OATP1B3 transporters, but does not inhibit OAT1 or OCT2 at clinical concentrations [3]. It has also
shown an inhibitory effect on P-glycoprotein (P-gp) and BCRP [3].

In Vivo Clinical Pharmacokinetic Study

A referenced Phase I study used this protocol [2]:

¢ Design: A randomized, double-blind, placebo-controlled, ascending multiple-dose study.

¢ Population: Healthy Chinese subjects.

e Dosing: 200 mg or 400 mg of sotagliflozin or placebo once daily for 8 consecutive days,
administered before the first meal.

¢ PK Sampling: Blood samples collected pre-dose and multiple time points post-dose on Day 1 and
Day 8.

e Analysis: PK parameters (C_max, AUC tau, T_max, t %) were determined using non-
compartmental analysis for both sotagliflozin and its M19 metabolite.

Clinical Implications for Drug Development

Understanding sotagliflozin's metabolic profile is crucial for anticipating drug-drug interactions (DDIs) and

making clinical decisions.

¢ Potential Drug-Drug Interactions (DDIs):
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o Enzyme Inducers: Coadministration with strong inducers of UGT1A9 (e.g., rifampin) may
decrease sotagliflozin exposure, potentially reducing its efficacy [6] [3] [7]. Consider
monitoring clinical status.

o Narrow Therapeutic Index Drugs: Sotagliflozin increases the exposure of digoxin (a P-gp
substrate) and may decrease serum lithium concentrations. Monitoring of drug levels is
recommended [6] [3] [7].

o Hypoglycemic Agents: Sotagliflozin may increase the risk of hypoglycemia when used with
insulin or insulin secretagogues (e.g., sulfonylureas). A lower dose of the concomitant agent
may be required [6] [3].

e Special Populations:

o Hepatic Impairment: No dosage adjustment is needed for mild hepatic impairment (Child-Pugh
A). Use is not recommended in patients with moderate to severe hepatic impairment (Child-
Pugh B or C) due to a lack of data [3] [7].

o Renal Impairment: The safety profile across eGFR subgroups (down to 25 mL/min/1.73 m?) is
consistent with the known safety profile, though there is an increase in volume-related adverse
events (e.g., hypotension) in patients with eGFR <30 mL/min/1.73 m2 [6] [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

) o Address: Ontario, CA 91761, United
Your Ultimate Destination for Small-Molecule (aka. States
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com
© 2026 Smolecule. All rights reserved. 6/6 Tech Support


https://www.smolecule.com/products/b543610#sotagliflozin-pharmacokinetics-metabolism-ugt1a9-cyp3a4
https://www.smolecule.com/products/b543610#sotagliflozin-pharmacokinetics-metabolism-ugt1a9-cyp3a4
https://www.smolecule.com/products/b543610#sotagliflozin-pharmacokinetics-metabolism-ugt1a9-cyp3a4
https://www.smolecule.com/products/b543610#sotagliflozin-pharmacokinetics-metabolism-ugt1a9-cyp3a4
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s543610?utm_src=pdf-bulk
https://www.smolecule.com/products/s543610?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

